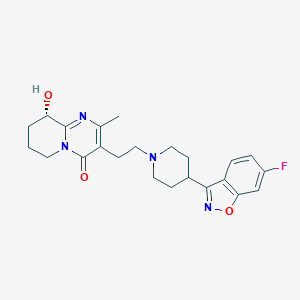

(S)-paliperidone

Overview

Description

(S)-Paliperidone, the active enantiomer of paliperidone, is a second-generation antipsychotic (SGA) primarily used to treat schizophrenia and schizoaffective disorder. It functions as a dopamine D₂ and serotonin 5-HT₂A receptor antagonist, with additional affinity for α₁/α₂-adrenergic and H₁ histaminergic receptors . Approved in extended-release (ER) oral and long-acting injectable (LAI) formulations, it is metabolically stable, avoiding significant hepatic CYP450 interactions, and is excreted renally .

Mechanism of Action

Target of Action

The primary target of (S)-paliperidone is the dopamine D2 receptor and the serotonin 5-HT2A receptor . These receptors play a crucial role in regulating mood, cognition, and behavior. By interacting with these receptors, this compound can influence the neurotransmission of dopamine and serotonin, two key neurotransmitters involved in psychiatric disorders .

Mode of Action

This compound acts as an antagonist at the dopamine D2 and serotonin 5-HT2A receptorsThis blockade can lead to changes in the transmission of these neurotransmitters, which can affect various brain functions and result in therapeutic effects .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed in the gastrointestinal tract. It is then distributed throughout the body, where it can cross the blood-brain barrier to exert its effects on the central nervous system. This compound is primarily metabolized in the liver and excreted via the kidneys . The pharmacokinetic properties of this compound can be influenced by various factors, including the patient’s age, liver function, and kidney function .

Result of Action

The molecular and cellular effects of this compound’s action include the blockade of dopamine D2 and serotonin 5-HT2A receptors, leading to alterations in neurotransmission. This can result in changes in neuronal activity and synaptic plasticity, which can ultimately lead to improvements in psychiatric symptoms. The exact changes can vary depending on the specific brain region and the balance of neurotransmitters in these regions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, lifestyle, and concomitant medications can affect the drug’s absorption and metabolism. Moreover, genetic factors can influence the individual’s response to the drug. It’s also important to note that the drug’s efficacy can be influenced by the patient’s adherence to the medication regimen .

Biological Activity

(S)-Paliperidone, the active metabolite of risperidone, is a second-generation antipsychotic medication primarily used in the treatment of schizophrenia and schizoaffective disorder. Its biological activity encompasses a range of pharmacological effects, including receptor interactions and neuroprotective properties. This article reviews the biological activity of this compound, highlighting its receptor affinities, therapeutic effects, and emerging research findings.

Receptor Interactions

This compound exhibits a complex profile of receptor interactions that contribute to its pharmacological effects:

- Dopamine Receptors : It acts as an antagonist at dopamine D2 receptors, which is critical for its antipsychotic effects. The binding affinity for D2 receptors is approximately .

- Serotonin Receptors : Paliperidone has a high affinity for serotonin 5-HT2A receptors (), which may help mitigate some side effects typically associated with D2 antagonism .

- Adrenergic and Histamine Receptors : It also antagonizes α1- and α2-adrenergic receptors as well as the H1-histamine receptor, contributing to its sedative effects .

Pharmacodynamics

Paliperidone's pharmacodynamics involve both primary and secondary actions:

- Primary Actions : The drug effectively reduces both positive and negative symptoms of schizophrenia, stabilizing acute psychotic episodes and preventing relapse in stabilized patients .

- Secondary Actions : It influences prolactin levels by antagonizing the inhibitory action of dopamine on prolactin release in the anterior pituitary .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound:

Neuroinflammation Studies

A study demonstrated that paliperidone prevents activation of the Toll-like receptor 4 (TLR-4) pathway, which is associated with neuroinflammation in stress models. In rats subjected to acute and chronic restraint stress, paliperidone administration resulted in decreased TLR-4 activation and inflammatory markers in the prefrontal cortex . This suggests potential utility in treating stress-related disorders.

Glioblastoma Research

Emerging research indicates that this compound may inhibit glioblastoma growth. A study using mouse models showed that paliperidone not only inhibited tumor growth but also prolonged survival by reducing programmed death ligand 1 (PD-L1) expression in glioblastoma cells. This was linked to modulation of macrophage polarization and signaling pathways involving ERK and STAT3 .

Clinical Efficacy

In clinical settings, this compound has been shown to outperform placebo in reducing symptoms of schizophrenia. Patients treated with paliperidone exhibited significant improvements in both positive symptoms (e.g., hallucinations, delusions) and negative symptoms (e.g., emotional flatness) .

Pharmacokinetics

Paliperidone is primarily excreted renally, making it suitable for patients with hepatic impairment. It has a longer mean residence time in brain regions compared to risperidone, which may enhance its therapeutic efficacy .

Comparative Data Table

| Parameter | This compound | Risperidone |

|---|---|---|

| Dopamine D2 Affinity | ||

| Serotonin 5-HT2A Affinity | ||

| Primary Excretion Route | Renal | Hepatic |

| Mean Residence Time in Brain | ~12 hours | ~4-6 hours |

Chemical Reactions Analysis

Key Synthetic Routes

The synthesis of paliperidone involves coupling two intermediates: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP) and 6-fluoro-3-piperidino-1,2-benzisoxazole (FBIP) . The reaction occurs in an organic solvent (e.g., dichloromethane, methanol) under basic conditions (pH 8–11) with water .

Example Synthesis Steps :

-

Alkylation : CMHTP reacts with FBIP in a polar aprotic solvent (e.g., acetonitrile) at 65–70°C for 15–30 hours .

-

Reduction : Sodium borohydride (NaBH₄) is used to reduce intermediates, followed by solvent removal under reduced pressure .

-

Crystallization : Purification involves methanol or isopropyl alcohol, with active charcoal to remove impurities .

Esterification and Prodrug Formation

(S)-Paliperidone is modified into prodrugs like paliperidone palmitate for extended release. The esterification involves:

-

Reaction : this compound + palmitoyl chloride in organic solvents (e.g., dichloromethane) with a base (e.g., NaOH) .

-

Conditions : 5–15 molar equivalents of base, 2–10 hours at room temperature .

Key Steps :

-

Alkoxide Formation : this compound reacts with NaOH to form an alkoxide intermediate.

-

Acylation : Palmitoyl chloride is added, followed by phase separation and acidification (pH 2) to isolate the ester .

Metabolic Pathways

This compound undergoes limited hepatic metabolism, with four primary pathways identified :

-

Dealkylation : Removal of alkyl groups from the piperidine ring.

-

Hydroxylation : Addition of hydroxyl groups at position 9.

-

Dehydrogenation : Oxidation of the tetrahydro-pyrido ring.

-

Benzisoxazole Scission : Cleavage of the benzisoxazole moiety.

Table 2: Metabolic Pathways and Enzymatic Involvement

| Pathway | Enzymes Involved | Metabolite Contribution | Source |

|---|---|---|---|

| Dealkylation | CYP2D6 (minor) | <10% of dose | |

| Hydroxylation | Renal enzymes | Primary route | |

| Benzisoxazole scission | Non-enzymatic | Trace amounts |

Degradation and Stability

-

Hydrolysis : The benzisoxazole ring is susceptible to hydrolysis under acidic or alkaline conditions, forming 6-fluoro-3-piperidinyl-1,2-benzisoxazole and a pyrimidinone derivative .

-

Oxidation : The hydroxyl group at position 9 may oxidize to a ketone under strong oxidative conditions .

Stability Optimization :

-

Formulated as an extended-release tablet using OROS® technology to prevent degradation .

-

Storage at controlled room temperature (20–25°C) to avoid hydrolysis .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (80 MHz, CDCl₃): Key signals include a hydroxyl proton at δ 4.80 ppm (broad singlet) and aromatic protons at δ 7.20–7.80 ppm .

-

¹³C NMR : Distinct peaks for the benzisoxazole (δ 160–165 ppm) and pyrido-pyrimidinone (δ 170–175 ppm) carbons .

Table 3: Selected ¹H NMR Assignments

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Correlation |

|---|---|---|---|

| C9-OH | 4.80 | Broad | Hydrogen bonding |

| Aromatic H (F-Bz) | 7.20–7.80 | Multiplet | Benzisoxazole ring |

| Piperidine CH₂ | 2.90–3.40 | Multiplet | Alkyl chain |

Stereochemical Considerations

This compound’s configuration influences receptor binding:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-paliperidone, and how do they influence its pharmacokinetic profile?

this compound exhibits a logP of 3.02 (indicating moderate lipophilicity), a polar surface area (PSA) of 84.39 Ų (suggesting blood-brain barrier permeability), and a melting point of 181–186°C . These properties impact solubility, bioavailability, and CNS penetration. Methodologically, researchers should employ high-performance liquid chromatography (HPLC) to assess purity and differential scanning calorimetry (DSC) to confirm thermal stability. Computational tools like molecular dynamics simulations can predict solubility and partition coefficients.

Q. How is the enantiomeric purity of this compound validated in synthetic pathways?

Chiral separation techniques, such as chiral HPLC or capillary electrophoresis, are critical. For example, using a Chiralpak® AD-H column with a hexane/ethanol mobile phase can resolve enantiomers. Nuclear magnetic resonance (NMR) with chiral shift reagents or X-ray crystallography may further confirm stereochemical configuration . Researchers must report enantiomeric excess (ee) ≥99% for pharmacological studies to avoid confounding results from inactive isomers.

Q. What in vitro assays are used to evaluate this compound’s dopamine D2 and 5-HT2A receptor antagonism?

Radioligand binding assays (e.g., [³H]-spiperone competition assays) quantify receptor affinity (Ki values). Functional assays, such as cAMP inhibition for D2 receptors and calcium flux assays for 5-HT2A, confirm antagonism. Dose-response curves should be constructed with at least three independent replicates to ensure reproducibility .

Advanced Research Questions

Q. How can factorial design optimize this compound formulation parameters, such as disintegration time and drug release?

A 3² factorial design evaluates factors like Crospovidone (X1: 2–6% w/w) and PVP K30 (X2: 1–3% w/w). Responses include disintegration time (Y1) and % drug release at 5 minutes (Y2). Second-order polynomial models (e.g., Y = β₀ + β₁X₁ + β₂X₂ + β₁₂X₁X₂ + β₁₁X₁² + β₂₂X₂²) identify optimal levels. Central composite designs validate interactions, ensuring robustness .

Q. What statistical methods address contradictions in relapse-prevention trials for this compound formulations?

In randomized double-blind studies, pre-specified interim analyses (e.g., group sequential designs) adjust for early termination due to efficacy (p < 0.01 for paliperidone ER, PP1M, and PP3M). Post-hoc analyses should use Cox proportional hazards models to compare time-to-relapse between formulations, adjusting for covariates like adherence and baseline PANSS scores . Sensitivity analyses (e.g., tipping-point methods) assess missing data impacts.

Q. How do researchers mitigate batch variability in this compound preclinical studies?

Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs): purity, particle size, dissolution rate.

- Use design of experiments (DoE) to optimize manufacturing parameters (e.g., granulation time, compression force).

- Apply International Council for Harmonisation (ICH) guidelines for stability testing (25°C/60% RH for 6 months) .

Q. Methodological Considerations

Q. What frameworks structure hypothesis-driven research on this compound’s off-target effects?

Use PICOT :

- P : Schizophrenia patients with treatment-resistant symptoms.

- I : Adjunctive this compound therapy.

- C : Placebo or active comparator (e.g., risperidone).

- O : Change in Positive and Negative Syndrome Scale (PANSS) at 12 weeks.

- T : Double-blind, randomized controlled trial (RCT) .

Q. How are contradictory pharmacokinetic data reconciled across species?

Allometric scaling (e.g., W⁰.⁷⁵ for clearance) adjusts for metabolic differences. In vitro-in vivo extrapolation (IVIVE) using hepatocyte clearance data and physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp®) predicts human exposure. Cross-species comparisons require ≥3 species (rat, dog, monkey) to validate linearity .

Q. Data Reporting and Reproducibility

Q. What minimal metadata should accompany this compound experimental datasets?

Include:

- Synthesis protocols (catalyst lot numbers, reaction temperatures).

- Analytical conditions (HPLC column specifications, mobile phase pH).

- Raw data files (e.g., .cdf for chromatograms) and processing scripts (R/Python). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use platforms like Zenodo for public deposition .

Q. How are analytical subsampling errors minimized in this compound polymorphism studies?

Apply Theory of Sampling (TOS) :

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

Risperidone

- Mechanistic Similarity : (S)-Paliperidone is the primary active metabolite of risperidone (9-hydroxy-risperidone). Both share similar receptor binding profiles and therapeutic ranges for serum concentrations (20–60 ng/mL for risperidone active moiety vs. 20–52 ng/mL for paliperidone) .

- Intra-Individual Variability : Trough serum concentration variability is comparable (~30–35%) between the two, supporting similar therapeutic drug monitoring utility .

- Formulations : Unlike risperidone, paliperidone ER and LAI formulations provide steadier plasma levels, reducing peak-to-trough fluctuations .

Iloperidone

- Sigma-1 Receptor Affinity : Paliperidone’s affinity for σ1R is 3-fold lower than iloperidone, though both improve Huntington’s disease fibroblast growth in vitro .

- Clinical Use : Iloperidone has a higher risk of QTc prolongation, whereas paliperidone is associated with fewer cardiac concerns but higher rates of extrapyramidal symptoms (EPS) .

Aripiprazole

- Relapse Prevention : In a Swedish registry study, paliperidone 3-month LAI showed a lower adjusted hazard ratio (AHR) for treatment failure (AHR = 0.36) compared to aripiprazole LAI (AHR = 0.60) .

- Discontinuation Rates : At 2 years, 59.1% of patients continued paliperidone 3-month LAI, similar to aripiprazole LAI (60–63%) .

Olanzapine

- Efficacy : Paliperidone ER demonstrated comparable symptom reduction to olanzapine in acute schizophrenia trials, though olanzapine has superior metabolic risks (e.g., weight gain, dyslipidemia) .

- LAI Formulations : Paliperidone 3-month LAI outperformed oral olanzapine in relapse prevention (AHR = 0.67) .

Quetiapine

- Relapse Risk : Quetiapine had the highest relapse risk (AHR = 1.44 vs. oral olanzapine), whereas paliperidone LAIs were among the lowest .

Efficacy in Relapse Prevention and Maintenance

| Compound | Relapse Risk (AHR vs. Olanzapine) | Treatment Failure Risk (AHR) |

|---|---|---|

| Paliperidone 3M LAI | 0.36 | 0.36 |

| Aripiprazole LAI | 0.60 | 0.60 |

| Olanzapine LAI | 0.67 | 0.67 |

| Quetiapine | 1.44 | — |

Data sourced from Swedish registry studies

Real-World Effectiveness

- LAI Formulations : Paliperidone 1-month and 3-month LAIs show 59–71% lower discontinuation rates than oral SGAs at 2 years, attributed to improved adherence .

- Mood Stabilization : Paliperidone’s synaptoneurosomal protein expression changes mirror lithium and valproic acid, suggesting unique mood-stabilizing properties .

Methodological Considerations in Comparisons

Properties

IUPAC Name |

(9S)-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXMIIMHBWHSKN-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2CCC[C@@H](C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312761 | |

| Record name | (-)-9-Hydroxyrisperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147663-01-2, 144598-75-4 | |

| Record name | (-)-9-Hydroxyrisperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147663-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paliperidone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147663012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paliperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-9-Hydroxyrisperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALIPERIDONE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44IIB89L1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.